molecular formula C25H41NO3 B10850913 N-(3,4-dihydroxybenzyl)oleamide

N-(3,4-dihydroxybenzyl)oleamide

Cat. No.: B10850913
M. Wt: 403.6 g/mol
InChI Key: DMFNZWDAFAVBIA-KTKRTIGZSA-N
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Description

N-(3,4-dihydroxybenzyl)oleamide: is a compound that belongs to the class of catechol derivatives It is synthesized by combining a catechol moiety with an oleamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dihydroxybenzyl)oleamide typically involves the reaction of 3,4-dihydroxybenzylamine with oleic acid or its derivatives. One common method is to use a condensation reaction where the amine group of 3,4-dihydroxybenzylamine reacts with the carboxylic acid group of oleic acid, forming an amide bond . This reaction can be catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned condensation reaction. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dihydroxybenzyl)oleamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(3,4-dihydroxybenzyl)oleamide has been studied for its potential use as a precursor in the synthesis of other complex molecules. Its catechol moiety makes it a valuable building block for various organic reactions .

Biology: In biological research, this compound has shown promise in studies related to its antioxidant properties. The catechol structure is known for its ability to scavenge free radicals, making it a potential candidate for developing antioxidant therapies .

Medicine: Research has indicated that this compound may have potential anticancer properties. Studies have explored its use in formulations aimed at preventing colorectal cancer .

Industry: In the industrial sector, this compound has been investigated for its use in coatings and lacquers. Its ability to form hard, durable films makes it suitable for protective coatings .

Mechanism of Action

The mechanism of action of N-(3,4-dihydroxybenzyl)oleamide is primarily attributed to its catechol moiety. The compound can interact with various molecular targets, including enzymes and receptors. For instance, it has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids . This inhibition can modulate the release of neurotransmitters, providing potential neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: N-(3,4-dihydroxybenzyl)oleamide stands out due to its specific combination of the catechol moiety and oleamide structure. This unique combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C25H41NO3

Molecular Weight

403.6 g/mol

IUPAC Name

(Z)-N-[(3,4-dihydroxyphenyl)methyl]octadec-9-enamide

InChI

InChI=1S/C25H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(29)26-21-22-18-19-23(27)24(28)20-22/h9-10,18-20,27-28H,2-8,11-17,21H2,1H3,(H,26,29)/b10-9-

InChI Key

DMFNZWDAFAVBIA-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)O

Origin of Product

United States

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